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Compound of Interest

Compound Name:
5-Methoxyindole-3-

carboxaldehyde

Cat. No.: B080102 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Methoxyindole-3-carboxaldehyde is a pivotal intermediate in the synthesis of

a wide range of organic and pharmaceutical compounds, including those targeting neurological

disorders due to its structural similarity to serotonin.[1] Its unique structure, featuring a reactive

methoxy group, makes it a valuable building block in medicinal chemistry for creating novel

bioactive molecules with potential anti-cancer and anti-inflammatory properties.[1] Accurate

and robust analytical characterization is essential to ensure the identity, purity, and quality of 5-
Methoxyindole-3-carboxaldehyde for use in research and drug development. This document

provides detailed protocols for its characterization using various chromatographic and

spectroscopic techniques.

Physicochemical Properties
A summary of the key physicochemical properties of 5-Methoxyindole-3-carboxaldehyde is

presented below. The compound typically appears as a yellowish to beige or reddish crystalline

powder.[1][2][3]
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Property Value Reference

CAS Number 10601-19-1 [1][2][4]

Molecular Formula C₁₀H₉NO₂ [1][2][4]

Molecular Weight 175.18 g/mol [4][5]

Appearance
Yellowish to reddish crystalline

powder
[1][2]

Melting Point 179 - 186 °C [1][2][4]

Solubility
Insoluble in water; Soluble in

methanol
[6]

Purity (Typical) ≥98% (HPLC), ≥98.5% (GC) [1][2]

Chromatographic Analysis
Chromatographic methods are essential for determining the purity of 5-Methoxyindole-3-
carboxaldehyde and identifying any related impurities.

HPLC is a primary technique for assessing the purity of non-volatile and thermally sensitive

compounds like 5-Methoxyindole-3-carboxaldehyde. Commercial grades of this compound

often specify a purity of ≥98% as determined by HPLC.[1]

Experimental Protocol:

Sample Preparation: Accurately weigh and dissolve 1 mg of 5-Methoxyindole-3-
carboxaldehyde in 10 mL of methanol to prepare a 100 µg/mL stock solution.

Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v)

containing 0.1% formic acid.
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Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Detection: UV detection at 254 nm.

Column Temperature: 30 °C.

Data Analysis: Calculate the purity by determining the area percentage of the principal peak

relative to the total peak area in the chromatogram.

Sample Preparation HPLC Analysis Data Processing

Weigh 1 mg Sample Dissolve in 10 mL Methanol Inject 10 µL into HPLC UV Detection at 254 nm Integrate Peak Areas Calculate Purity %

Click to download full resolution via product page

Workflow for HPLC purity analysis.

Expected Data:

Parameter Expected Value

Retention Time (t_R)
Dependent on specific system, but expected to

be a single major peak.

Purity ≥98%

GC-MS is a powerful technique for identifying and quantifying volatile compounds. It provides

information on both the retention time and the mass spectrum, confirming the compound's

identity via its fragmentation pattern.

Experimental Protocol:

Sample Preparation: Prepare a 1 mg/mL solution of 5-Methoxyindole-3-carboxaldehyde in

a suitable solvent like methanol or dichloromethane.
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Instrumentation: A GC system coupled to a Mass Selective Detector (MSD) with an electron

ionization (EI) source.[7][8]

GC Conditions:

Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or

equivalent.[8]

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

Inlet Temperature: 280 °C.[8]

Injection Volume: 1 µL (split mode, e.g., 10:1).

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to

280 °C and hold for 10 minutes.

MS Conditions:

Ion Source: Electron Ionization (EI) at 70 eV.[8]

Source Temperature: 230 °C.[8]

Mass Range: Scan from m/z 40 to 550.[8]

Data Analysis: Identify the peak corresponding to 5-Methoxyindole-3-carboxaldehyde.

Confirm its identity by comparing the acquired mass spectrum with a reference library. The

molecular ion peak is expected at m/z 175.[5]
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Prepare 1 mg/mL Solution

Inject into GC

Separation on Capillary Column

Elution into MS

Electron Ionization (70 eV)

Mass Analysis (m/z 40-550)

Compare Spectrum to Library

Click to download full resolution via product page

General workflow for GC-MS analysis.

Expected Data:

Parameter Expected Value

Molecular Ion (M⁺) m/z 175

Key Fragments m/z 174, 132
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Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of

functional groups.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule, confirming the precise structure of 5-Methoxyindole-3-carboxaldehyde.

Experimental Protocol:

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline

correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C

spectra based on the known structure.

Structure of 5-Methoxyindole-3-carboxaldehyde.

Expected Data (in DMSO-d₆):

¹H NMR
Chemical Shift (δ,
ppm)

Multiplicity Assignment

H-N1 ~12.1 broad s NH

H-Aldehyde ~9.9 s CHO

H-2 ~8.2 s Ar-H

H-4 ~7.9 d Ar-H

H-7 ~7.4 d Ar-H

H-6 ~6.9 dd Ar-H

OCH₃ ~3.8 s Methoxy
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¹³C NMR Chemical Shift (δ, ppm) Assignment

C=O ~185.0 Aldehyde C=O

C-5 ~156.0 Ar-C (with OCH₃)

C-7a ~137.0 Ar-C

C-2 ~130.0 Ar-C

C-3a ~125.0 Ar-C

C-4, C-6, C-7 ~100-115 Ar-C

C-3 ~118.0 Ar-C (with CHO)

OCH₃ ~55.5 Methoxy C

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Experimental Protocol:

Sample Preparation: Use the KBr pellet method. Mix ~1 mg of the sample with ~100 mg of

dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using

a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[5]

Instrumentation: An FTIR spectrometer.

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups in the molecule.
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Mix Sample with KBr

Press into Pellet

Place in FTIR Spectrometer

Acquire Spectrum (4000-400 cm⁻¹)

Identify Functional Group Peaks

Click to download full resolution via product page

Workflow for FTIR analysis via KBr pellet.

Expected Data:

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3150 N-H Stretch Indole N-H

~3050 C-H Stretch Aromatic C-H

~2830, ~2730 C-H Stretch (Fermi doublet) Aldehyde C-H

~1660 C=O Stretch Conjugated Aldehyde C=O

~1580, ~1480 C=C Stretch Aromatic Ring

~1220 C-O Stretch Aryl-O (Methoxy)
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UV-Vis spectroscopy provides information on the electronic transitions within the molecule,

which is characteristic of its conjugated system.

Experimental Protocol:

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a UV-grade

solvent, such as methanol or ethanol.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Data Acquisition: Scan the absorbance of the solution from 200 to 400 nm using the solvent

as a blank.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Prepare Dilute Solution in Methanol

Use Methanol as Blank Scan Sample from 200-400 nm

Identify λmax

Click to download full resolution via product page

Protocol for UV-Vis spectroscopic analysis.

Expected Data:

Parameter Expected Value (in Methanol)

λ_max

Expected to show strong absorption bands

characteristic of the indole chromophore,

typically in the 220-320 nm range.
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Conclusion:

The analytical methods outlined in this document provide a comprehensive framework for the

characterization of 5-Methoxyindole-3-carboxaldehyde. The combination of chromatographic

techniques (HPLC, GC-MS) confirms the purity and identity, while spectroscopic methods

(NMR, FTIR, UV-Vis) provide unambiguous structural elucidation and functional group

verification. Adherence to these protocols will ensure the quality and consistency of 5-
Methoxyindole-3-carboxaldehyde used in research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemimpex.com [chemimpex.com]

2. 5-Methoxyindole-3-carboxaldehyde, 99% 5 g | Request for Quote | Thermo Scientific
Chemicals [thermofisher.com]

3. 5-Methoxyindole-3-carboxaldehyde | 10601-19-1 [chemicalbook.com]

4. 5-甲氧基吲哚-3-甲醛 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

5. 5-Methoxyindole-3-carbaldehyde | C10H9NO2 | CID 82758 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. 5-Methoxyindole-3-carboxaldehyde, 99+%, Thermo Scientific 100 mg | Buy Online |
Thermo Scientific Acros | Fisher Scientific [fishersci.at]

7. hpst.cz [hpst.cz]

8. notulaebotanicae.ro [notulaebotanicae.ro]

To cite this document: BenchChem. [Application Note: Analytical Techniques for the
Characterization of 5-Methoxyindole-3-carboxaldehyde]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b080102#analytical-techniques-for-
characterizing-5-methoxyindole-3-carboxaldehyde]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b080102?utm_src=pdf-body
https://www.benchchem.com/product/b080102?utm_src=pdf-body
https://www.benchchem.com/product/b080102?utm_src=pdf-body
https://www.benchchem.com/product/b080102?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/21883
https://www.thermofisher.com/order/catalog/product/L19072.06
https://www.thermofisher.com/order/catalog/product/L19072.06
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5425259.htm
https://www.sigmaaldrich.com/HK/zh/product/aldrich/m14943
https://pubchem.ncbi.nlm.nih.gov/compound/82758
https://pubchem.ncbi.nlm.nih.gov/compound/82758
https://www.fishersci.at/shop/products/5-methoxyindole-3-carboxaldehyde-99-thermo-scientific/10229223
https://www.fishersci.at/shop/products/5-methoxyindole-3-carboxaldehyde-99-thermo-scientific/10229223
https://hpst.cz/sites/default/files/oldfiles/5990-1054en-rugged-gc-ms-ms-pesticides-residue-analysis-fulfilling-usda-pesticide-data-program-pdp.pdf
https://www.notulaebotanicae.ro/index.php/nbha/article/download/10127/7883/39121
https://www.benchchem.com/product/b080102#analytical-techniques-for-characterizing-5-methoxyindole-3-carboxaldehyde
https://www.benchchem.com/product/b080102#analytical-techniques-for-characterizing-5-methoxyindole-3-carboxaldehyde
https://www.benchchem.com/product/b080102#analytical-techniques-for-characterizing-5-methoxyindole-3-carboxaldehyde
https://www.benchchem.com/product/b080102#analytical-techniques-for-characterizing-5-methoxyindole-3-carboxaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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